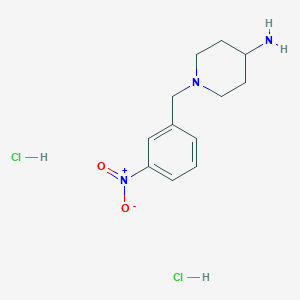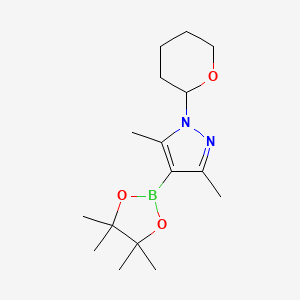
5-Bromopyridin-2-carbothioamid
Übersicht
Beschreibung
5-Bromopyridine-2-carbothioamide is a compound with the CAS Number: 1215520-94-7 . It has a molecular weight of 217.09 and is typically stored at 4 degrees Celsius . The compound is in powder form .
Synthesis Analysis
The synthesis of related compounds like 2,5-dibromopyridine has been achieved from 2-aminopyridine . The process involves the conversion of 2-amino-5-bromopyridine by modified Sandmeyer conditions to synthesize 2,5-dibromopyridine from its diazonium salt in the presence of bromine .Molecular Structure Analysis
The InChI code for 5-Bromopyridine-2-carbothioamide is 1S/C6H5BrN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) . This indicates the presence of carbon, hydrogen, bromine, nitrogen, and sulfur in the compound.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromopyridine-2-carbothioamide are not available, related compounds like 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) have been studied. The bromination reaction of MPE is a key step in the synthesis of imidazolinones .Physical And Chemical Properties Analysis
5-Bromopyridine-2-carbothioamide is a powder with a molecular weight of 217.09 . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Urease-Hemmung für therapeutische Anwendungen
5-Bromopyridin-2-carbothioamid: wurde auf sein Potenzial als Urease-Inhibitor untersucht. Urease ist ein Enzym, das die Hydrolyse von Harnstoff zu Kohlendioxid und Ammoniak katalysiert, was zu verschiedenen Krankheiten führen kann, darunter Magen- und Zwölffingerdarmkrebs . Durch die Hemmung dieses Enzyms könnte this compound zur Entwicklung neuer Therapien gegen ureolytische Bakterien eingesetzt werden und bietet eine vielversprechende Möglichkeit für pharmazeutische Forschung und Arzneimittelentwicklung .
Materialwissenschaft: Fortschrittliche Funktionsmaterialien
In der Materialwissenschaft wird This compound für die Herstellung fortschrittlicher Funktionsmaterialien untersucht. Seine molekulare Struktur ermöglicht die Entwicklung neuer Verbindungen mit spezifischen Eigenschaften wie verbesserter Leitfähigkeit oder erhöhter thermischer Stabilität, die für elektronische Materialien und Energiespeicheranwendungen unerlässlich sind.
Chemische Synthese: Bausteine
Diese Verbindung dient als Baustein in der chemischen Synthese. Ihre reaktiven Stellen machen sie zu einem wertvollen Vorläufer für die Synthese einer Vielzahl von Pyridinderivaten. Diese Derivate sind entscheidend für die Entwicklung von Katalysatoren, Inhibitoren und bioaktiven kleinen Molekülen, die in verschiedenen chemischen Industrien eingesetzt werden.
Biologische Studien: Enzym-Interaktion
This compound: wird in biologischen Studien verwendet, um Enzym-Interaktionen zu verstehen. Mithilfe von Molekül-Docking und kinetischen Studien können Forscher die Bindungsmodi von Pyridin-Carbothioamid-Derivaten an Enzyme aufklären, was Einblicke in die Enzymfunktion und -hemmung liefert .
Industrielle Anwendungen: Forschung und Entwicklung
Schließlich findet This compound Anwendung in industriellen Anwendungen, insbesondere in der Forschung und Entwicklung. Es wird zur Synthese neuartiger Verbindungen verwendet, die auf verschiedene industrielle Anwendungen getestet werden können, darunter Agrochemikalien, Farbstoffe und Pharmazeutika .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 5-Bromopyridine-2-carbothioamide are not mentioned in the retrieved documents, related compounds have been studied for their potential in optoelectronics device applications . This suggests that 5-Bromopyridine-2-carbothioamide could also have potential applications in this field.
Biochemische Analyse
Biochemical Properties
5-Bromopyridine-2-carbothioamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes . The compound’s interactions with proteins and enzymes are primarily through binding interactions, which can lead to changes in enzyme activity and protein function .
Cellular Effects
The effects of 5-Bromopyridine-2-carbothioamide on cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular responses. Additionally, it can impact cellular metabolism by inhibiting or activating metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-Bromopyridine-2-carbothioamide exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression . The compound’s binding interactions with proteins and enzymes are critical for its biochemical activity, as they determine the compound’s effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromopyridine-2-carbothioamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can have both short-term and long-term effects on cells, depending on its stability and degradation rate .
Dosage Effects in Animal Models
The effects of 5-Bromopyridine-2-carbothioamide vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolic pathways . At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects are observed, where the compound’s effects change significantly with varying dosages .
Metabolic Pathways
5-Bromopyridine-2-carbothioamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . The compound’s role in metabolic pathways is crucial for understanding its biochemical properties and effects on cellular function .
Transport and Distribution
Within cells and tissues, 5-Bromopyridine-2-carbothioamide is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s transport and distribution are essential for its biochemical activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of 5-Bromopyridine-2-carbothioamide is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of the compound is important for elucidating its molecular mechanism and effects on cellular processes .
Eigenschaften
IUPAC Name |
5-bromopyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLVGDLUSGTMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1393684.png)

![9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate](/img/structure/B1393686.png)
